molecular formula C12H17NO B1312872 4-(Piperidin-1-ylmethyl)phenol CAS No. 73152-41-7

4-(Piperidin-1-ylmethyl)phenol

Cat. No. B1312872
CAS RN: 73152-41-7
M. Wt: 191.27 g/mol
InChI Key: BPCKWVMOXOYTQI-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-(Piperidin-1-ylmethyl)phenol, involves complex organic reactions. The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .


Molecular Structure Analysis

The molecular structure of 4-(Piperidin-1-ylmethyl)phenol consists of a phenol group attached to a piperidine ring via a methylene bridge . The InChI code for this compound is 1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 .


Chemical Reactions Analysis

Phenols, like 4-(Piperidin-1-ylmethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .


Physical And Chemical Properties Analysis

4-(Piperidin-1-ylmethyl)phenol is a solid substance with a molecular weight of 191.27 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Piperidine derivatives, such as 4-(Piperidin-1-ylmethyl)phenol, are of significant interest in the field of drug discovery due to their wide range of biological activities . Future research will likely focus on further elucidating their mechanisms of action and potential therapeutic applications .

properties

IUPAC Name

4-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKWVMOXOYTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469800
Record name 4-Piperidin-1-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-ylmethyl)phenol

CAS RN

73152-41-7
Record name 4-Piperidin-1-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxybenzaldehyde (10 g), piperidine (8.9 mL), and acetic acid (4.7 mL) in DCE (200 mL) was treated with sodium triacetoxyborohydride (24 g). After 16 h, the resulting mixture was treated with saturated aqueous sodium bicarbonate (100 mL) and extracted with DCM (5×100 mL). The combined organic phases were dried (magnesium sulfate) and evaporated. Trituration of the residue with ethyl acetate gave the title compound as a white crystalline solid (5.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared using methods analogous to those described for Intermediate 35, substituting DCE for CH2Cl2. 1H NMR (500 MHz, CDCl3): 7.14-7.03 (m, 2H), 6.75 (br s, 1H), 6.62-6.53 (m, 2H), 3.41 (s, 2H), 2.49 (s, 4H), 1.66-1.59 (m, 4H), 1.50-1.42 (m, 2H). MS (ESI): mass calcd. for C12H17NO, 191.13; m/z found, 192.20 [M+H]+.
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DM Swanson, SJ Wilson, JD Boggs, W Xiao… - Bioorganic & medicinal …, 2006 - Elsevier
… Reductive amination of 3,5-dibromo-4-hydroxybenzaldehyde (14) using piperidine and NaBH(OAc) 3 in 1,2-dichloroethane provided 2,6-dibromo-4-piperidin-1-ylmethyl-phenol (17). O-…
Number of citations: 36 www.sciencedirect.com
AK Bishoyi, M Mahapatra, SK Paidesetty… - Journal of Molecular …, 2021 - Elsevier
Antibacterial resistance has been brewing for decades and has now surfaced into potential public health emergency, everywhere. Thus, newer potent drug candidates are needed …
Number of citations: 11 www.sciencedirect.com
JJ Dai, X Yin, L Li, ME Rivera, YC Wang… - Nature …, 2023 - nature.com
Vicinal diamines are privileged scaffolds in medicine, agrochemicals, catalysis, and other fields. While significant advancements have been made in diamination of olefins, diamination …
Number of citations: 2 www.nature.com
C Ostacolo, V Di Sarno, S Musella, T Ciaglia… - Frontiers in …, 2019 - frontiersin.org
Ultrasound-promoted N-aminomethylation of indoles can be achieved in basic medium using sodium hydride and dichloromethane (DCM) as C1 donor source. This innovative amino …
Number of citations: 3 www.frontiersin.org
P Jia, R Sheng, J Zhang, L Fang, Q He, B Yang… - European Journal of …, 2009 - Elsevier
A new series of galanthamine derivatives have been designed, synthesized and evaluated as acetylcholinesterase inhibitors. All of the new compounds prepared showed high AChE …
Number of citations: 81 www.sciencedirect.com

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